(2-Chlorophenyl)(4-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperazine ring and the various attached groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the piperazine ring might participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the polar oxazolyl group might increase its solubility in water .Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research on compounds structurally related to "(2-Chlorophenyl)(4-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)piperazin-1-yl)methanone" includes studies on their molecular interactions and the development of pharmacophore models. For instance, studies on cannabinoid receptor antagonists have provided insights into their binding interactions and conformational analyses, contributing to the understanding of receptor-ligand interactions and aiding in the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antimicrobial and Anticancer Properties
Compounds with structural components similar to "this compound" have been investigated for their antimicrobial and anticancer activities. Studies have synthesized novel heterocyclic compounds and evaluated their potency against various cancer cell lines and pathogenic strains, showing significant potential in combating microbial resistance and cancer cell proliferation (Katariya et al., 2021).
Novel Synthetic Routes and Structural Characterization
Research has also focused on developing novel synthetic routes for related compounds and their detailed structural characterization. This includes the synthesis of intermediates and the exploration of their reactivity towards various nucleophiles, contributing to the expansion of chemical libraries with potential therapeutic applications (Narsaiah & Narsimha, 2011).
Crystal Structure and Thermal Properties
Studies on the crystal structure and thermal properties of related compounds provide valuable information on their physical characteristics, stability, and potential industrial applications. Investigations into the crystal structure of adducts and the thermal behavior of novel compounds contribute to a deeper understanding of their material properties and potential utility in various fields (Revathi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular docking study conducted on Lm-PTR1, a target protein in Leishmania, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Related compounds have been shown to elicit inhibition effects against certain strains of plasmodium and leishmania , suggesting that they may interfere with the life cycle of these parasites, thereby affecting their survival and proliferation.
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities . This suggests that this compound may also exhibit similar effects, potentially leading to the death or inhibition of these parasites.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-7-9-18(10-8-16)22-25-21(17(2)29-22)15-26-11-13-27(14-12-26)23(28)19-5-3-4-6-20(19)24/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOWQZXXURCJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.